(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol
Description
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol is a pyridine derivative featuring an iodine atom at position 6, a methyl group at position 4, and a phenylmethanol group at position 3 of the pyridine ring.
Properties
Molecular Formula |
C13H12INO |
|---|---|
Molecular Weight |
325.14 g/mol |
IUPAC Name |
(6-iodo-4-methylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12INO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
InChI Key |
AGJRGJDHQPWRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C2=CC=CC=C2)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and iodobenzene.
Iodination: The 4-methylpyridine undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Grignard Reaction: The iodinated pyridine is then reacted with phenylmagnesium bromide (a Grignard reagent) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the iodination and Grignard reactions.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (6-Iodo-4-methylpyridin-3-yl)(phenyl)ketone.
Reduction: Formation of 4-methylpyridin-3-yl)(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural features and substituent effects of (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol with analogous compounds:
Physicochemical Properties
- Boiling/Melting Points: The iodine atom in the target compound likely increases its molecular weight and boiling point compared to non-halogenated analogs. For example, phenyl-thio-carbimide () has a boiling point of 222°C due to its sulfur and aromaticity, suggesting halogenated pyridines may exhibit even higher values.
- Solubility: The methanol group enhances solubility in polar solvents (e.g., ethanol, water), whereas methyl/iodo substituents may reduce it slightly due to hydrophobicity. In contrast, ester-containing analogs like I-6230 are less polar.
- Refractive Index : High iodine content may elevate refractive indices, as seen in phenyl-thio-carbimide (nD = 1.639–1.707) .
Biological Activity
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a pyridine ring substituted with an iodine atom and a methyl group, alongside a phenylmethanol moiety. This structure suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound can be represented as follows:
Structural Features:
- Pyridine Ring: Contributes to the compound's reactivity and biological interactions.
- Iodine Substitution: May enhance antimicrobial properties and influence pharmacokinetics.
- Phenylmethanol Moiety: Imparts additional functional characteristics relevant to biological activity.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit diverse biological activities, including:
-
Antimicrobial Activity:
- Compounds with halogen substitutions, such as iodine, often demonstrate enhanced antimicrobial efficacy. Preliminary studies suggest that this compound may exhibit similar properties, warranting further bioassays to confirm its effectiveness against various pathogens.
- Antifungal Activity:
-
Potential Anti-inflammatory Effects:
- Pyridine derivatives are known for their anti-inflammatory potential. The specific activity of this compound against inflammatory pathways remains an area for future exploration.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Unique Properties |
|---|---|---|---|
| 4-Methylpyridine | Pyridine ring with methyl group | >100 µg/mL | Used as a solvent and in organic synthesis |
| 2-Iodophenol | Phenolic compound with iodine | 75 µg/mL | Exhibits strong antimicrobial properties |
| 6-Chloro-4-methylpyridin-3-ol | Chlorinated pyridine derivative | <100 µg/mL | Potential anti-inflammatory effects |
The above table illustrates the varying levels of antimicrobial activity among structurally related compounds, highlighting the potential for this compound to exhibit similar or enhanced effects due to its unique structure.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Interaction studies involving this compound can provide insights into its efficacy and safety profile. These studies typically involve:
- In Vitro Binding Assays: To assess how well the compound interacts with target proteins.
- In Vivo Studies: To evaluate the metabolic stability and distribution within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
